Docos-9-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

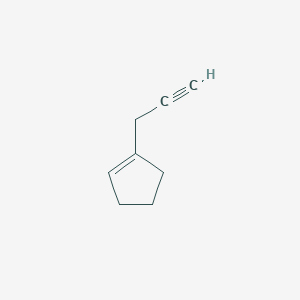

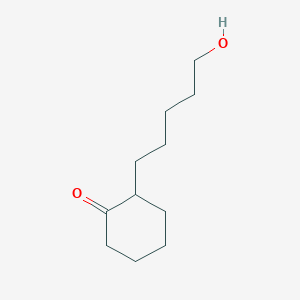

Docos-9-ene, also known as 9-docosene, is a long-chain hydrocarbon with the molecular formula C22H44. It is an unsaturated alkene with a double bond located at the ninth carbon atom. This compound is a derivative of sphingosine and has been isolated from marine sponges, particularly the Moroccan sea sponge Haliclona viscosa .

Vorbereitungsmethoden

Docos-9-ene can be synthesized through various methods. One common approach involves the extraction from marine sponges using bio-guided high-performance liquid chromatography (HPLC) methods. The process includes the following steps :

Extraction: Lyophilized sponge material is extracted with ethanol.

Partitioning: The extract is partitioned between dichloromethane and water.

Kupchan Liquid Partition Procedure: The organic solution undergoes a Kupchan liquid partition procedure.

HPLC Separation: The mixture is separated by multiple steps of HPLC to yield the pure compound.

Analyse Chemischer Reaktionen

Docos-9-ene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like potassium permanganate or osmium tetroxide.

Reduction: This reaction involves the addition of hydrogen to the compound, typically using reagents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or diols, while reduction can yield alkanes .

Wissenschaftliche Forschungsanwendungen

Docos-9-ene has several scientific research applications, including:

Antifungal Activity: It has shown significant antifungal activity against species like Cryptococcus and Candida.

Phytopathology: It has been tested for its antifungal activity against Fusarium oxysporum, a pathogen causing fusarium wilt in melons.

Medical Mycology: Further research is needed to study its in vivo activity and potential use in medical mycology.

Wirkmechanismus

The mechanism of action of docos-9-ene involves its interaction with fungal cell membranes. It is believed to disrupt the integrity of the cell membrane, leading to cell death. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Docos-9-ene is similar to other long-chain alkenes and sphingosine derivatives. Some similar compounds include:

Haliscosamine: Another sphingosine derivative isolated from the same marine sponge, with similar antifungal properties.

Sphingosine: A long-chain amino alcohol that is a key component of sphingolipids in cell membranes.

This compound is unique due to its specific molecular structure and the position of the double bond, which contributes to its distinct biological activities .

Eigenschaften

CAS-Nummer |

50995-23-8 |

|---|---|

Molekularformel |

C22H44 |

Molekulargewicht |

308.6 g/mol |

IUPAC-Name |

docos-9-ene |

InChI |

InChI=1S/C22H44/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-22H2,1-2H3 |

InChI-Schlüssel |

QYFUFIOTSNHLGT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCC=CCCCCCCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]di(naphthalen-2(1H)-one)](/img/structure/B14660423.png)

![2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol](/img/structure/B14660459.png)

![Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine](/img/structure/B14660461.png)